N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline
Overview
Description
N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline is a chemical compound that is part of a broader class of nitroaniline derivatives. These compounds are characterized by the presence of nitro groups attached to an aniline moiety, which can significantly alter their electronic and structural properties. The trifluoromethyl group is a strong electron-withdrawing group that can influence the reactivity and stability of the molecule .
Synthesis Analysis
The synthesis of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline and related compounds typically involves the nitration of anilines or the reaction of anilines with nitro-containing reagents. For instance, a one-pot synthesis method has been developed for N,N-dimethylaniline derivatives starting from nitrobenzene and methanol, which could potentially be adapted for the synthesis of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline . Additionally, the synthesis of related compounds, such as N-(nitrofluorenylidene)anilines, involves the condensation of nitrofluorenones with substituted anilines .
Molecular Structure Analysis
The molecular structure of nitroaniline derivatives can be significantly affected by the presence of substituents. For example, the introduction of a trifluoromethyl group can lead to distortions from regular geometry due to its electron-withdrawing nature . The molecular conformations of these compounds can be twisted, as observed in derivatives bearing nitro and methyl groups .
Chemical Reactions Analysis
The presence of nitro and trifluoromethyl groups in anilines can lead to unique reactivity patterns. For example, the trifluoroacetylation of anilines has been achieved using ethyl trifluoroacetate, which could be relevant for further functionalization of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline . Moreover, the nitro group can participate in various chemical reactions, such as reduction to form amines or condensation to form Schiff bases .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline are influenced by its functional groups. The nitro group is known to be a strong electron-withdrawing group, which can affect the electron distribution within the molecule and thus its spectroscopic properties . The trifluoromethyl group contributes to the molecule's lipophilicity and can also affect its boiling point and solubility . The synthesis of related compounds has shown that the introduction of trifluoromethyl groups can lead to high yields and recovery of solvents, indicating good process efficiency .
Scientific Research Applications
Nitroaniline Derivatives as Precursors for Nitric Oxide Release Agents
N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline, as part of the nitroaniline family, has been explored in the context of nitric oxide release agents. A study demonstrated how modifications in functional groups of nitroaniline derivatives significantly impact molecular conformation, intermolecular interactions, and packing, highlighting their potential in controlled release applications (Wade et al., 2013).
Electronic Structures and Conformations
The electronic structures and conformations of derivatives of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline have been studied, providing insights into their molecular behavior. Such studies are crucial for understanding how structural modifications affect the electronic properties of these compounds, which is essential for their application in various fields, including material science (Akaba et al., 1980).
Synthesis Methods
Research has also focused on the synthesis methods of nitroaniline derivatives. For instance, studies on the synthesis of related compounds like 2-nitro-4, 5-dimethyl aniline offer insights into optimizing production methods, which can be applicable to the synthesis of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline and similar compounds (Yang Ji-qing, 2001).
Applications in Nonlinear Optics
The derivatives of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline have been explored for their potential in nonlinear optics (NLO) applications. Studies on the crystal growth and characterization of organic NLO materials provide a foundation for understanding how such compounds can be utilized in advanced photonic and electronic devices (Balachandar & Kalainathan, 2014).
properties
IUPAC Name |
N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-13(2)8-4-3-6(14(15)16)5-7(8)9(10,11)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZCWRMHLSZGKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334672 | |
Record name | N,N-Dimethyl-4-nitro-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline | |
CAS RN |
54672-09-2 | |
Record name | N,N-Dimethyl-4-nitro-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.